Viaminate
Overview
Description
Viaminate is a retinoic acid derivative developed in China. It has been clinically used for the treatment of acne, where it regulates and controls keratinocyte cell differentiation and proliferation, inhibits keratinization, reduces sebum secretion, and regulates immune and anti-inflammatory functions .
Preparation Methods
Viaminate is synthesized from all-trans retinoic acid and ethyl para-aminobenzoate . The synthetic route involves the esterification of all-trans retinoic acid with ethyl para-aminobenzoate under specific reaction conditions. Industrial production methods typically involve large-scale synthesis using similar reaction pathways, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Viaminate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Viaminate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study retinoid chemistry and its derivatives.
Biology: Investigated for its effects on cellular differentiation and proliferation, particularly in keratinocytes.
Industry: Utilized in the formulation of cosmetics and skincare products for its skin-regulating properties
Mechanism of Action
Viaminate exerts its effects by targeting specific molecular pathways. It inhibits the activity of toll-like receptor 2 (TLR2) and its downstream pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This inhibition leads to reduced keratinocyte proliferation and inflammation, which are key factors in acne development .
Comparison with Similar Compounds
Viaminate is unique among retinoic acid derivatives due to its specific molecular targets and reduced side effects compared to other retinoids. Similar compounds include:
All-trans retinoic acid: The parent compound from which this compound is derived.
Isotretinoin: Another retinoid used for severe acne treatment, but with more pronounced side effects.
Adapalene: A synthetic retinoid with similar applications but different molecular targets
This compound’s uniqueness lies in its balanced efficacy and safety profile, making it a valuable compound in both clinical and research settings.
Biological Activity
Viaminate, a derivative of retinoic acid, has garnered attention for its biological activity, particularly in dermatological applications such as acne treatment. This compound exhibits a range of biological effects, primarily through its influence on keratinocyte behavior and inflammatory responses.
This compound's efficacy in treating acne is attributed to its ability to modulate several biological pathways:
- Inhibition of Propionibacterium acnes : this compound has been shown to reduce the proliferation of Propionibacterium acnes, a bacterium implicated in acne development. In vitro studies demonstrated that this compound treatment significantly attenuated the inflammatory response induced by this bacterium in human keratinocytes .
- Impact on Keratinocyte Proliferation and Differentiation : The compound regulates keratinocyte cell differentiation and proliferation, which is crucial for managing conditions characterized by abnormal keratinization. It effectively reduces keratin overproduction and sebum secretion, thereby alleviating acne symptoms .
- Modulation of Inflammatory Pathways : this compound inhibits the activation of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This action is mediated through the downregulation of toll-like receptor 2 (TLR2), which plays a critical role in the inflammatory response .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in clinical studies. A notable study involved administering this compound to healthy volunteers, where it was found that:
- Absorption and Bioavailability : Following oral administration, the maximum plasma concentration (C_max) and area under the curve (AUC) increased proportionally with dose. However, food intake significantly affected the bioavailability of this compound, indicating that dietary factors can influence its absorption .
- Excretion : Studies on rats indicated that this compound is primarily excreted through feces, with minimal amounts detected in urine and bile. The recovery rates from feces were notably higher compared to urine and bile, suggesting a significant enterohepatic circulation component .
Case Studies and Clinical Findings
- Efficacy in Acne Treatment : A study involving rat models demonstrated that after 30 days of treatment with this compound, symptoms such as epidermal thickening and keratin overproduction were significantly improved. Transcriptomic analysis revealed that this compound regulated pathways related to cellular keratinization and inflammation .
- Hepatotoxicity Reports : Despite its benefits, there are concerns regarding this compound's safety profile. A case report detailed a patient who developed fatal hepatotoxicity after prolonged use of this compound for acne treatment. This underscores the need for careful monitoring during this compound therapy to mitigate potential liver damage .
Summary of Biological Activity
Biological Activity | Mechanism |
---|---|
Inhibition of P. acnes | Reduces bacterial proliferation and inflammatory response |
Regulation of Keratinocyte Behavior | Decreases keratin overproduction and sebum secretion |
Modulation of Inflammatory Pathways | Inhibits NF-κB and MAPK pathways via TLR2 downregulation |
Properties
IUPAC Name |
ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSMJNVXOITYPE-FSDIUQKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318689 | |
Record name | Viaminate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53839-71-7 | |
Record name | Viaminate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53839-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Carboethoxyphenyl)retinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viaminate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VIAMINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE38REE8GQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.